molecular formula C15H19NO4 B13129189 Methyl1-benzoyl-4-hydroxy-5,5-dimethylpyrrolidine-3-carboxylate

Methyl1-benzoyl-4-hydroxy-5,5-dimethylpyrrolidine-3-carboxylate

Cat. No.: B13129189
M. Wt: 277.31 g/mol
InChI Key: JPQVVGMHKGLLCF-UHFFFAOYSA-N
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Description

Methyl 1-benzoyl-4-hydroxy-5,5-dimethylpyrrolidine-3-carboxylate is a pyrrolidine derivative characterized by a bicyclic structure with a benzoyl group at the 1-position, a hydroxyl group at the 4-position, and geminal dimethyl substituents at the 5-position. Pyrrolidine derivatives are of interest in medicinal chemistry due to their conformational rigidity and bioactivity, though specific pharmacological data for this compound remain unaddressed in the provided sources.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

methyl 1-benzoyl-4-hydroxy-5,5-dimethylpyrrolidine-3-carboxylate

InChI

InChI=1S/C15H19NO4/c1-15(2)12(17)11(14(19)20-3)9-16(15)13(18)10-7-5-4-6-8-10/h4-8,11-12,17H,9H2,1-3H3

InChI Key

JPQVVGMHKGLLCF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(CN1C(=O)C2=CC=CC=C2)C(=O)OC)O)C

Origin of Product

United States

Preparation Methods

Formation of the Pyrrolidine Core

The pyrrolidine ring is commonly synthesized via cyclization reactions starting from appropriately functionalized amino acid derivatives or open-chain precursors. For example, chiral pool synthesis using L-proline derivatives provides a stereochemically defined scaffold. Cyclization can be achieved through intramolecular nucleophilic substitution or reductive amination strategies.

Esterification at the 3-Position

The carboxylic acid functionality at the 3-position is converted into the methyl ester via esterification reactions. Typical methods include:

  • Acid-catalyzed esterification using methanol.
  • Steglich esterification employing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Hydroxylation at the 4-Position

Selective hydroxylation at the 4-position of the pyrrolidine ring can be achieved through:

  • Oxidation of a precursor with a suitable oxidant.
  • Use of hydroxylated starting materials.
  • Enzymatic or chemo-selective hydroxylation methods.

N-Benzoylation

The benzoyl group at the nitrogen is introduced via acylation reactions using benzoyl chloride or benzoyl anhydride under basic conditions. This step typically requires:

  • Use of a base such as triethylamine to scavenge HCl.
  • Controlled temperature to avoid side reactions.

Representative Synthetic Route and Conditions

A generalized synthetic sequence based on literature precedents is outlined in the following table:

Step Reaction Type Key Reagents/Conditions Yield (%) Notes
1 Pyrrolidine ring formation Cyclization of amino acid derivative, e.g., L-proline 70–85 Stereochemical control critical
2 Introduction of 5,5-dimethyl groups Alkylation using methyl iodide or dimethyl-substituted precursor 60–75 Requires strong base, e.g., NaH or LDA
3 Esterification Methanol, acid catalyst or DCC/DMAP 85–90 Steglich esterification preferred for mild conditions
4 Hydroxylation Oxidation with m-CPBA or selective hydroxylation reagents 50–70 Regioselectivity and stereoselectivity important
5 N-Benzoylation Benzoyl chloride, triethylamine, dichloromethane, 0°C to RT 75–85 Avoid overacylation; controlled addition required

Detailed Research Findings and Examples

A study on related pyrrolidine derivatives demonstrates the utility of silver carbonate-mediated benzylation and Suzuki–Miyaura cross-coupling for functional group installation, which can be adapted for benzoylation and ring substitution steps. For instance, benzylation of pyrrolidine nitrogen was achieved using silver carbonate and benzyl chloride in toluene at 110°C with yields up to 98%. Similarly, esterification and deprotection steps employed mild Lewis acids like aluminum chloride for demethylation and methionine in methanesulfonic acid for deprotection.

Hydroxylation at the 4-position can be realized via selective oxidation of protected pyrrolidine intermediates, ensuring retention of stereochemistry. The use of palladium-catalyzed hydrogenation under controlled pressure and temperature allowed for reduction of intermediates without affecting sensitive functional groups.

Analytical and Characterization Notes

  • NMR Spectroscopy: Proton NMR confirms the presence of methyl ester (singlet ~3.7 ppm), geminal dimethyl groups (~1.8–2.3 ppm), and aromatic benzoyl protons (7.2–8.2 ppm).
  • Mass Spectrometry: Molecular ion peaks correspond to expected molecular weights, confirming successful acylation and esterification.
  • Chromatography: Silica gel column chromatography with hexane/ethyl acetate gradients is effective for purification.

Summary Table of Preparation Methods

Preparation Step Typical Reagents/Conditions Key Considerations Yield Range (%)
Pyrrolidine Ring Formation Cyclization of chiral amino acid derivatives Stereochemical fidelity, ring closure efficiency 70–85
5,5-Dimethyl Introduction Alkylation with methyl iodide or use of substituted precursors Strong base, regioselectivity 60–75
Esterification Methanol with acid catalyst or DCC/DMAP Mild conditions to preserve stereochemistry 85–90
Hydroxylation Selective oxidation (e.g., m-CPBA) Regio- and stereoselectivity 50–70
N-Benzoylation Benzoyl chloride, triethylamine, CH2Cl2, 0°C to RT Avoid overacylation, controlled addition 75–85

Chemical Reactions Analysis

Types of Reactions

Methyl1-benzoyl-4-hydroxy-5,5-dimethylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl1-benzoyl-4-hydroxy-5,5-dimethylpyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl1-benzoyl-4-hydroxy-5,5-dimethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with pyrazole and pyrrolidine derivatives from the evidence, focusing on structural and functional differences.

Core Heterocyclic Structure

  • Target Compound: Features a pyrrolidine ring (5-membered, saturated nitrogen-containing ring).
  • Pyrazole Derivatives () : Contain a pyrazole ring (5-membered, unsaturated, two adjacent nitrogen atoms). For example, compound (1) in , -(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide, has a dihydropyrazole core, which is partially saturated .
    • Impact : Pyrrolidines are more flexible than pyrazoles, which may influence binding affinity in biological systems.

Substituent Effects

  • Hydroxyl group at position 4: Provides a site for hydrogen bonding. Methyl ester at position 3: Moderates solubility in polar solvents.
  • Pyrazole Derivatives () :
    • Variants include halogenated (e.g., 4-chloro, 2-bromo), methoxy, and nitro substituents. For instance, compound (9) (5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) has a nitro group, which increases electron-withdrawing effects and may alter reactivity .
    • Impact : Electron-withdrawing groups (e.g., nitro, chloro) in pyrazoles enhance electrophilicity, whereas the benzoyl group in the target compound may stabilize resonance interactions.

Functional Group Comparison

  • Methyl Ester vs. Carboximidamide :
    • The target compound’s methyl ester (C11H11N3O2 in ) contrasts with the carboximidamide group in ’s pyrazole derivatives.
    • Impact : Carboximidamide groups (NH2-C=NH) are more basic and nucleophilic than esters, affecting interactions with biological targets .

Data Table: Structural and Functional Comparison

Feature Target Compound Pyrazole Derivatives () Methyl Pyrazole Carboxylate ()
Core Structure Pyrrolidine (saturated) Dihydropyrazole (partially saturated) Pyrazole (unsaturated)
Key Substituents Benzoyl, hydroxyl, dimethyl Halogens, methoxy, nitro, methyl Pyridin-3-yl, methyl ester
Polar Groups Hydroxyl, ester Carboximidamide Ester
Molecular Weight Not provided ~250–350 g/mol (estimated) 217.22 g/mol
Potential Reactivity Ester hydrolysis, hydrogen bonding Nucleophilic substitution (carboximidamide) Ester hydrolysis, π-stacking (pyridinyl)

Biological Activity

Methyl1-benzoyl-4-hydroxy-5,5-dimethylpyrrolidine-3-carboxylate (CAS Number: 2177266-45-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C₁₅H₁₉NO₄
  • Molecular Weight : 277.31 g/mol
  • Structure : The compound features a pyrrolidine core substituted with a benzoyl group and a hydroxyl group, contributing to its biological activity.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. For example, studies on related hydrazone compounds have demonstrated their capacity to inhibit oxidative stress markers through various assays such as the β-carotene-linoleic acid and ABTS cation radical scavenging tests .

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. In particular, derivatives of similar structures have shown promising results as anticholinesterase agents, which are crucial for treating neurodegenerative diseases like Alzheimer's. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been noted in related studies, indicating that this compound may possess similar inhibitory properties .

Antimicrobial and Antiviral Activities

Compounds with similar functional groups have been evaluated for their antimicrobial and antiviral activities. For instance, derivatives containing the 4-hydroxyquinoline scaffold have demonstrated antibacterial and anti-HIV effects . The mechanism often involves the disruption of viral replication processes or bacterial cell wall synthesis.

Case Studies

  • Antioxidant Evaluation :
    • A study synthesized various hydrazone compounds related to this compound and evaluated their antioxidant activities. The most active compounds exhibited significant radical scavenging capabilities, suggesting that structural modifications could enhance these properties .
  • Enzyme Inhibition :
    • Molecular docking studies have been performed on similar compounds to elucidate their binding mechanisms with AChE and BChE. Such studies are critical in drug design as they provide insights into how structural features influence biological activity .
  • Antiviral Activity :
    • Research focused on the development of anti-HIV agents has highlighted the efficacy of compounds resembling this compound. These agents were effective at low concentrations with minimal cytotoxicity, showcasing their potential as therapeutic agents against viral infections .

Summary of Research Findings

Study FocusKey Findings
Antioxidant ActivitySignificant radical scavenging ability; structural modifications enhance efficacy .
Enzyme InhibitionPotential AChE and BChE inhibitors; docking studies reveal binding interactions .
Antiviral ActivityEffective against HIV at low concentrations; minimal cytotoxicity observed .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic and crystallographic methods for characterizing the structure of Methyl 1-benzoyl-4-hydroxy-5,5-dimethylpyrrolidine-3-carboxylate?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, leveraging high-resolution data to confirm stereochemistry and hydrogen-bonding networks .
  • Spectroscopy : Employ 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to verify substituent positions and hydrogen-bonding interactions. IR spectroscopy can confirm hydroxyl (O–H) and carbonyl (C=O) functional groups. For complex stereochemical assignments, coupling constants and NOESY experiments are critical .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formula and fragmentation patterns .

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

  • Methodological Answer :

  • Reaction Optimization : Use a reflux system with excess reagents (e.g., benzoyl chloride) to drive esterification and acylation reactions, as demonstrated in analogous pyrrolidine carboxylate syntheses .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or toluene/ethyl acetate to isolate the product. Monitor purity via thin-layer chromatography (TLC) with UV visualization .
  • Stability Considerations : Protect hydroxyl and ester groups from hydrolysis by conducting reactions under anhydrous conditions (e.g., using molecular sieves) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) reconcile discrepancies between experimental and theoretical data for this compound’s geometry or electronic properties?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to optimize molecular geometry at the B3LYP/6-31G(d) level. Compare bond lengths, angles, and torsional parameters with X-ray data to identify steric or electronic anomalies .
  • Electrostatic Potential Maps : Analyze charge distribution to explain regioselectivity in reactions (e.g., benzoylation at the pyrrolidine nitrogen vs. hydroxyl oxygen) .
  • Error Analysis : Quantify deviations using root-mean-square (RMSD) values between experimental and computational structures. Adjust basis sets (e.g., 6-311++G(d,p)) to improve accuracy .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with modifications at the benzoyl or dimethyl groups. Test in vitro against target enzymes (e.g., kinases) to isolate critical functional groups .
  • Data Normalization : Account for assay variability (e.g., solvent effects, cell-line differences) by using internal controls and standardized protocols .
  • Meta-Analysis : Cross-reference bioactivity data from multiple studies (e.g., enzyme inhibition vs. cytotoxicity) to identify confounding variables .

Q. How does the compound’s conformational flexibility impact its reactivity in catalytic or enantioselective reactions?

  • Methodological Answer :

  • Dynamic NMR Studies : Perform variable-temperature 1H^1 \text{H}-NMR to detect ring puckering or hindered rotation in the pyrrolidine ring .
  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and quantify enantiomeric excess (ee) .
  • Mechanistic Probes : Introduce isotopic labels (e.g., 2H^2 \text{H}) at the hydroxyl or methyl groups to track kinetic isotope effects (KIEs) during reactions .

Critical Notes

  • SHELX Limitations : While SHELX remains standard for small-molecule refinement, its handling of disordered solvent molecules may require manual intervention .
  • Synthetic Challenges : Competitive benzoylation at hydroxyl vs. amine sites necessitates protecting group strategies (e.g., silyl ethers for hydroxyl protection) .

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